![molecular formula C26H20ClN3O2S2 B2678593 2-(3-(3-氯苯基)-5-氧代-1-硫代-1H-噻唑并[3,4-a]喹唑啉-4(5H)-基)-N-乙基-N-苯基乙酰胺 CAS No. 1114636-40-6](/img/no-structure.png)

2-(3-(3-氯苯基)-5-氧代-1-硫代-1H-噻唑并[3,4-a]喹唑啉-4(5H)-基)-N-乙基-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

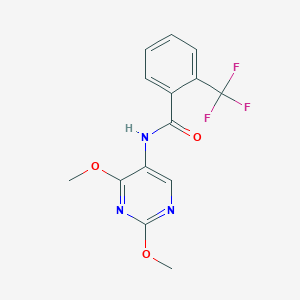

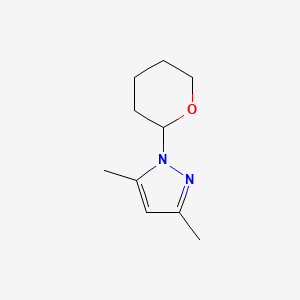

The compound “2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide” is a type of quinazolinone derivative . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

A four-step synthetic route was developed for the synthesis of novel fused quinazolinones, quinazolino[3,4-a]quinazolinones, and isoinodolo[2,1-a]quinazolino[1,2-c]quinazolineones . The reaction of isatoic anhydride and different amines gave various 2-aminobenzamides . Then, the reaction of 2-aminobenzamides with 2-nitrobenzaldehyde followed by the reduction of the nitro group afforded 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives . Finally, the reaction of these compounds with aromatic aldehydes or 2-formylbenzoic acid led to the formation of the corresponding products .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including “2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide”, is characterized by a benzene ring fused with a pyrimidine ring . The various substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolinone derivatives include the reaction of isatoic anhydride with different amines to produce various 2-aminobenzamides . This is followed by the reaction of 2-aminobenzamides with 2-nitrobenzaldehyde and the subsequent reduction of the nitro group . The final step involves the reaction of the resulting compounds with aromatic aldehydes or 2-formylbenzoic acid .科学研究应用

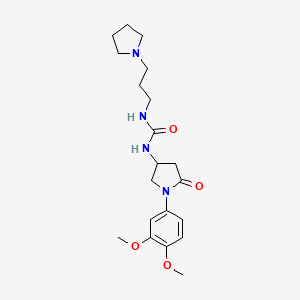

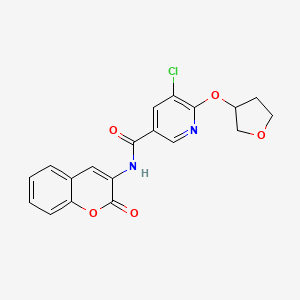

- The compound’s unique structure and functional groups make it a promising candidate for cancer research. Researchers have explored its potential as an anticancer agent by studying its effects on tumor cell lines. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic drugs are ongoing .

- Inflammation plays a crucial role in various diseases. Researchers have investigated the anti-inflammatory effects of this compound, aiming to develop novel anti-inflammatory drugs. Its ability to modulate inflammatory pathways and reduce cytokine production is of interest .

- Viral infections remain a global health concern. Preliminary studies suggest that this compound exhibits antiviral activity against certain viruses. Researchers are exploring its potential as a therapeutic agent against viral pathogens, including RNA and DNA viruses .

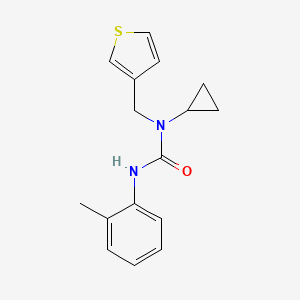

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, require effective treatments. Some studies have indicated that this compound may have neuroprotective properties. Investigations focus on its ability to prevent neuronal damage and enhance cognitive function .

- Chronic pain management is an ongoing challenge. Researchers have evaluated this compound’s analgesic properties, particularly in animal models. Its interaction with pain receptors and modulation of pain pathways warrant further exploration .

- Bacterial infections continue to pose a threat to public health. Initial studies suggest that this compound exhibits antibacterial activity against certain strains. Researchers are investigating its potential as a new class of antibiotics or as an adjunct therapy .

Anticancer Activity

Anti-inflammatory Properties

Antiviral Research

Neuroprotective Effects

Analgesic Potential

Antibacterial Applications

未来方向

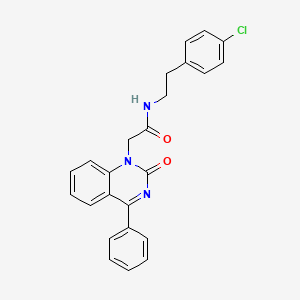

The future directions for research on “2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide” and similar compounds could involve further investigation into their diverse biological activities, including their potential as anti-inflammatory, antitubercular, and antiviral agents . Additionally, further studies could explore the impact of various substitutions on the quinazolinone system on their biological activity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chloroaniline with 2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid ethyl ester followed by cyclization with sulfur and chlorination. The resulting compound is then reacted with N-ethyl-N-phenylacetamide to yield the final product.", "Starting Materials": [ "3-chloroaniline", "2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid ethyl ester", "sulfur", "chlorine", "N-ethyl-N-phenylacetamide" ], "Reaction": [ "3-chloroaniline is reacted with 2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate to form an intermediate.", "The intermediate is then cyclized with sulfur to form a thiazole ring and chlorinated to introduce a chlorine atom at the 3-position of the phenyl ring.", "The resulting compound is then reacted with N-ethyl-N-phenylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product, 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide." ] } | |

CAS 编号 |

1114636-40-6 |

分子式 |

C26H20ClN3O2S2 |

分子量 |

506.04 |

IUPAC 名称 |

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N-ethyl-N-phenylacetamide |

InChI |

InChI=1S/C26H20ClN3O2S2/c1-2-28(19-11-4-3-5-12-19)22(31)16-29-24-23(17-9-8-10-18(27)15-17)34-26(33)30(24)21-14-7-6-13-20(21)25(29)32/h3-15H,2,16H2,1H3 |

SMILES |

CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid](/img/structure/B2678510.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2678512.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)

![(Z)-1-benzyl-3-(((4-nitrophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2678526.png)

![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2678529.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)